molecular formula C8H4Br2ClN B3283924 4-Chloro-2-(dibromomethyl)benzonitrile CAS No. 77532-84-4

4-Chloro-2-(dibromomethyl)benzonitrile

Cat. No.: B3283924
CAS No.: 77532-84-4
M. Wt: 309.38 g/mol
InChI Key: AEKMUGCWZHRWCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(dibromomethyl)benzonitrile is a high-purity benzonitrile derivative offered for research and development purposes. Compounds within this chemical class are recognized as valuable synthetic intermediates, particularly in pharmaceutical and agrochemical research. For instance, structurally similar halogenated benzonitriles are extensively used as key building blocks in synthesizing active ingredients for antidepressants, antipsychotics, and anti-inflammatory drugs . Furthermore, the benzonitrile core is a common precursor in developing dyes and pigments . The specific bromomethyl and chloro substituents on the aromatic ring make this compound a versatile electrophile, poised for further functionalization. It is suitable for various cross-coupling reactions and nucleophilic substitutions, which are fundamental methods for constructing more complex molecular architectures. As a multifunctional intermediate, this compound holds significant potential in medicinal chemistry and material science for constructing novel compounds. This product is intended for use by qualified researchers in a controlled laboratory setting. Please note that this product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should consult the safety information and handle the compound in accordance with all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-(dibromomethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2ClN/c9-8(10)7-3-6(11)2-1-5(7)4-12/h1-3,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKMUGCWZHRWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(Br)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for 4 Chloro 2 Dibromomethyl Benzonitrile

De Novo Synthetic Routes and Optimization Strategies

The de novo synthesis of 4-Chloro-2-(dibromomethyl)benzonitrile involves constructing the molecule from simpler, more readily available starting materials. These routes are designed to control the precise placement of functional groups on the benzene (B151609) ring, a challenge that requires sophisticated chemical techniques.

Regioselective Bromomethylation Techniques for Benzonitrile (B105546) Precursors

A primary and direct route to this compound involves the regioselective bromination of a suitable precursor, namely 4-chloro-2-methylbenzonitrile (B1345701). The key challenge is the selective introduction of two bromine atoms onto the methyl group (a benzylic position) without affecting the aromatic ring itself. This is typically achieved through a free radical substitution mechanism.

The reaction generally employs N-bromosuccinimide (NBS) as the brominating agent, which provides a low, constant concentration of bromine, favoring substitution at the benzylic position over addition to the aromatic ring. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the reaction, usually under reflux in a non-polar solvent like carbon tetrachloride (CCl4). rsc.org To achieve the desired dibromination, at least two molar equivalents of NBS must be used. The process is analogous to the synthesis of 2-bromomethyl-4-fluorobenzonitrile from 4-fluoro-2-methylbenzonitrile (B118529) using NBS and AIBN. google.com

Table 1: Typical Conditions for Regioselective Benzylic Bromination

ParameterConditionPurpose
Precursor 4-Chloro-2-methylbenzonitrileProvides the carbon skeleton.
Brominating Agent N-Bromosuccinimide (NBS) (≥2 eq.)Source of bromine radicals.
Initiator Azobisisobutyronitrile (AIBN)Initiates the radical chain reaction.
Solvent Carbon Tetrachloride (CCl4)Inert solvent that facilitates radical reactions.
Energy Input Heat (reflux) or UV lightProvides energy to initiate the reaction.

Multistep Convergent Synthesis Approaches

One such multistep pathway could begin with a differently substituted benzene derivative, such as 4-chloro-2-trifluoromethylaniline. google.com This intermediate can undergo diazotization followed by bromination (a Sandmeyer-type reaction) to replace the amino group with a bromine atom, yielding 4-chloro-2-trifluoromethylbromobenzene. google.com The final step would involve a cyanation reaction, for instance, using cuprous cyanide (CuCN) to replace the bromine atom with a nitrile group, ultimately forming the target benzonitrile scaffold. google.com While this example leads to a trifluoromethyl group, the strategic sequence of nitration, reduction, diazotization, and cyanation is a powerful and adaptable method for building highly substituted aromatic systems. google.com

Transition Metal-Catalyzed Coupling Reactions in Synthesis Design

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance. nobelprize.orgresearchgate.net Palladium-catalyzed reactions, such as the Suzuki, Heck, and Negishi couplings, are particularly powerful tools. nobelprize.org

In the context of this compound synthesis, a palladium catalyst could be used to construct the core structure. A hypothetical strategy might involve the cross-coupling of a dihalogenated aromatic precursor with an organometallic reagent. The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with an organic halide, inserting itself into the carbon-halogen bond to form a palladium(II) complex. youtube.com

Transmetalation: A second organic group, attached to another metal (like boron in Suzuki coupling or zinc in Negishi coupling), is transferred to the palladium center. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple together, forming a new bond and regenerating the palladium(0) catalyst, which can then re-enter the cycle. youtube.com

This methodology allows for the modular assembly of complex aromatic structures under relatively mild conditions. nobelprize.org

Phase-Transfer Catalysis in Dibromomethylbenzonitrile Synthesis

Phase-Transfer Catalysis (PTC) is an effective technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. ptfarm.pl This is particularly useful for reactions involving inorganic anions. A phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or cetyl trimethylammonium bromide, transports the anion from the aqueous phase into the organic phase where the reaction occurs. google.comnih.gov

PTC can be advantageously applied to the bromomethylation of aromatic compounds. An improved procedure for bromomethylation uses a phase-transfer catalyst with 1,3,5-trioxane (B122180) and a mixture of aqueous hydrobromic acid and glacial acetic acid. sciencemadness.org This method can produce high yields (>90%) of bromomethylated aromatics while avoiding the formation of diarylmethane by-products, which can be a problem in other methods. sciencemadness.org The catalyst facilitates the transfer of bromide ions to the organic phase, where they can react with the methyl-substituted benzonitrile precursor. This approach offers a simple, high-yield alternative for the synthesis.

Table 2: Common Phase-Transfer Catalysts

Catalyst NameAbbreviationChemical Formula
Tetrabutylammonium BromideTBAB(C4H9)4N+Br−
Cetyl Trimethylammonium BromideCTABC16H33(CH3)3N+Br−
Hexadecyltrimethylammonium bromideC16H33(CH3)3N+Br−
Tetrabutylammonium IodideTBAI(C4H9)4N+I−

Precursor Chemistry and Intermediate Transformations

The availability and synthesis of appropriately functionalized starting materials are critical for the successful construction of the target molecule. The chemistry of these precursors involves strategic transformations of simpler aromatic substrates.

Functionalization of Aryl Methyl and Halogenated Aromatic Substrates

The most direct precursor for the final bromination step is 4-chloro-2-methylbenzonitrile. nih.gov The synthesis of this intermediate relies on the functionalization of simpler, commercially available halogenated aromatics. For instance, a synthetic route could start from 2,5-dichloronitrobenzene.

A well-established process involves the reaction of 2,5-dichloronitrobenzene with copper(I) cyanide in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (140-170°C). epo.orggoogle.comepo.org In this reaction, the chlorine atom at the 5-position is selectively replaced by a cyanide group to yield 4-chloro-2-nitrobenzonitrile. Subsequent chemical steps would be required to reduce the nitro group and introduce a methyl group to arrive at the desired precursor.

Alternatively, functionalization can be achieved via diazotization. A starting material like 4-amino-2-chlorobenzonitrile (B1265742) can be treated with sodium nitrite (B80452) and hydrochloric acid to form a diazonium salt. This reactive intermediate can then be reacted with a copper(I) halide, such as cuprous bromide (CuBr), to introduce a halogen at that position, a process known as the Sandmeyer reaction. chemicalbook.com These classical aromatic functionalization reactions are essential for preparing the specific substitution patterns required for complex targets like this compound.

Table 3: Summary of Precursor Synthesis Strategies

Starting MaterialKey Transformation(s)Intermediate/Product
2,5-DichloronitrobenzeneNucleophilic Aromatic Substitution with CuCN4-Chloro-2-nitrobenzonitrile
4-Amino-2-chlorobenzonitrileDiazotization, Sandmeyer Reaction with CuBr4-Bromo-2-chlorobenzonitrile
4-chloro-2-trifluoromethylanilineDiazotization, Bromination, Cyanation4-chloro-2-trifluoromethylbenzonitrile

Conversion of Related Aryl Halides and Nitriles

A plausible and efficient synthetic route to this compound involves a two-step sequence starting from a readily available precursor, 2-amino-5-chlorotoluene. This strategy hinges on two cornerstone reactions in organic synthesis: the Sandmeyer reaction for the introduction of the nitrile functionality and a subsequent free-radical benzylic bromination to install the dibromomethyl group.

The initial step is the conversion of 2-amino-5-chlorotoluene to 4-chloro-2-methylbenzonitrile. The Sandmeyer reaction is a well-established and reliable method for the transformation of aryl amines into a variety of functional groups, including nitriles. wikipedia.orgrsc.org This reaction proceeds via the formation of an aryl diazonium salt, which is then treated with a copper(I) cyanide salt to yield the desired benzonitrile. commonorganicchemistry.com The reaction is typically carried out in an aqueous acidic medium at low temperatures to ensure the stability of the diazonium intermediate. The use of copper(I) cyanide is crucial for the efficient conversion to the nitrile. nih.gov

Once 4-chloro-2-methylbenzonitrile is obtained, the subsequent step involves the dibromination of the benzylic methyl group. This transformation is commonly achieved through a free-radical bromination reaction. libretexts.org N-Bromosuccinimide (NBS) is a widely used reagent for this purpose, as it provides a low and constant concentration of bromine, which favors selective benzylic halogenation over aromatic ring bromination. wikipedia.orgchemistrysteps.com The reaction is typically initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means (e.g., UV irradiation). commonorganicchemistry.com To achieve dibromination, a stoichiometric excess of NBS is required. The reaction is generally performed in a non-polar solvent, traditionally carbon tetrachloride (CCl4), although greener alternatives are now preferred. wikipedia.orgcommonorganicchemistry.com

Scheme 1: Proposed Synthesis of this compound

Step 1: Sandmeyer Reaction

2-amino-5-chlorotoluene → 4-chloro-2-methylbenzonitrile

Step 2: Benzylic Dibromination

4-chloro-2-methylbenzonitrile → this compound

The following data table provides representative reaction conditions and expected yields for this synthetic sequence, based on analogous transformations reported in the literature.

StepReactantReagentsSolventTemperature (°C)Time (h)Yield (%)
12-amino-5-chlorotoluene1. NaNO₂, HCl2. CuCNWater/Acid0 - 5270-80
24-chloro-2-methylbenzonitrileNBS (2.2 equiv.), AIBNCCl₄ or Acetonitrile (B52724)Reflux4 - 860-70

Green Chemistry Principles in Synthetic Route Development

The growing emphasis on sustainable chemical manufacturing necessitates the integration of green chemistry principles into synthetic route design. For the production of this compound, several aspects can be optimized to enhance its environmental profile.

Solvent Selection and Waste Minimization in this compound Production

A significant area for green improvement in the proposed synthesis lies in solvent selection, particularly for the benzylic bromination step. Historically, chlorinated solvents like carbon tetrachloride (CCl₄) have been widely used for their inertness and ability to facilitate radical reactions. commonorganicchemistry.com However, CCl₄ is a known ozone-depleting substance and is toxic, leading to its phasing out from many industrial processes.

Modern approaches advocate for the use of more environmentally benign solvents. Acetonitrile has been shown to be an effective alternative to chlorinated solvents for benzylic bromination, often leading to improved yields and reproducibility. researchgate.netresearchgate.net Other greener solvent options that have been explored for similar transformations include diethyl carbonate and even solvent-free conditions, which can significantly reduce the environmental impact of the process. researchgate.net The development of continuous flow photochemical processes has also enabled solvent-free benzylic brominations, drastically reducing the Process Mass Intensity (PMI). rsc.orgrsc.org

The following table compares the environmental impact of different solvents that could be used in the benzylic bromination step.

SolventClassificationEnvironmental/Health ConcernsGreen Alternative Status
Carbon TetrachlorideHazardousOzone-depleting, CarcinogenicNot Recommended
AcetonitrileUsableToxic, VolatilePreferred Alternative
Diethyl CarbonateRecommendedBiodegradable, Low ToxicityGreener Choice
Solvent-FreeIdealMinimal wasteBest Practice (if feasible)

Atom Economy and Step Efficiency Analysis

Atom economy is a fundamental metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. buecher.de An ideal reaction has an atom economy of 100%.

For the proposed two-step synthesis of this compound, the atom economy of each step can be calculated as follows:

Step 1: Sandmeyer Reaction

C₇H₈ClN + NaNO₂ + 2HCl → C₈H₆ClN + N₂ + NaCl + 2H₂O

Desired Product: 4-chloro-2-methylbenzonitrile (C₈H₆ClN)

Byproducts: Nitrogen (N₂), Sodium Chloride (NaCl), Water (H₂O)

The calculation for the atom economy of this step reveals that a significant portion of the reactant atoms end up in byproducts, which is characteristic of many classical named reactions.

Step 2: Benzylic Dibromination

C₈H₆ClN + 2 C₄H₄BrNO₂ → C₈H₄Br₂ClN + 2 C₄H₅NO₂

Desired Product: this compound (C₈H₄Br₂ClN)

Byproduct: Succinimide (C₄H₅NO₂)

The following table provides a theoretical analysis of the atom economy for each step.

Reaction StepMolecular Formula of ReactantsMolar Mass of Reactants ( g/mol )Molecular Formula of Desired ProductMolar Mass of Desired Product ( g/mol )Theoretical Atom Economy (%)
Sandmeyer ReactionC₇H₈ClN + NaNO₂ + 2HCl141.60 + 69.00 + 2(36.46)C₈H₆ClN151.60~49.7%
Benzylic DibrominationC₈H₆ClN + 2(C₄H₄BrNO₂)151.60 + 2(177.98)C₈H₄Br₂ClN309.40~60.9%

Process Mass Intensity (PMI) is a more holistic green metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. mdpi.com For benzylic bromination, transitioning from batch processes in chlorinated solvents to continuous flow, solvent-free photochemical reactions has been shown to dramatically reduce the PMI from over 13 to around 4.3. rsc.orgrsc.org This highlights the significant potential for greening the synthesis of this compound by adopting modern synthetic technologies.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 4 Chloro 2 Dibromomethyl Benzonitrile

Mechanistic Studies of the Dibromomethyl Moiety

The dibromomethyl group, being at a benzylic position, exhibits enhanced reactivity due to the ability of the adjacent benzene (B151609) ring to stabilize intermediates such as carbocations and radicals through resonance.

The benzylic dibromide structure of 4-Chloro-2-(dibromomethyl)benzonitrile allows for nucleophilic substitution reactions to occur at the carbon atom bearing the bromine atoms. These reactions can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

An SN1 pathway would involve the initial departure of a bromide ion to form a resonance-stabilized secondary benzylic carbocation. The positive charge is delocalized into the aromatic ring, which significantly lowers the activation energy for this step. The subsequent attack by a nucleophile on this carbocation would lead to the substituted product.

Alternatively, a direct SN2 mechanism involves a backside attack by the nucleophile, displacing a bromide ion in a single concerted step. Given that it is a secondary benzylic halide, both pathways are plausible and may compete.

A common reaction for such compounds is hydrolysis. For instance, the reaction of (dibromomethyl)benzene (B1582451) with sodium hydroxide (B78521) typically yields benzaldehyde. vaia.com This occurs through a sequential substitution of the bromine atoms by hydroxide ions, forming an unstable geminal diol which readily eliminates water to form the corresponding aldehyde.

Table 1: Potential Nucleophilic Substitution Reactions and Products

Nucleophile Reagent Example Expected Product
Hydroxide Sodium Hydroxide (NaOH) 4-Chloro-2-formylbenzonitrile (B1632400)
Alkoxide Sodium Methoxide (NaOCH₃) 4-Chloro-2-(dimethoxymethyl)benzonitrile
Cyanide Sodium Cyanide (NaCN) 4-Chloro-2-(bromocyanomethyl)benzonitrile
Azide Sodium Azide (NaN₃) 4-Chloro-2-(azidobromomethyl)benzonitrile

The C-H bond at the benzylic position is relatively weak, making the dibromomethyl group susceptible to free radical reactions, particularly radical halogenation. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps.

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as AIBN (azobisisobutyronitrile) or benzoyl peroxide, upon exposure to heat or UV light, generating free radicals.

Propagation: A bromine radical can abstract the benzylic hydrogen atom from the dibromomethyl group. This forms a resonance-stabilized benzylic radical. The unpaired electron is delocalized across the carbon atom and the aromatic ring, which accounts for the stability of this intermediate and the selectivity of the reaction for the benzylic position. This benzylic radical can then react with a bromine source, such as Br₂, to form a tribromomethyl group and regenerate a bromine radical, which continues the chain reaction.

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product.

This reactivity is fundamental to processes like benzylic bromination using N-Bromosuccinimide (NBS), which provides a low, steady concentration of bromine radicals.

The dibromomethyl group can influence the outcome of electrophilic aromatic substitution (SEAr) on the benzene ring. Alkyl groups are generally considered to be activating and ortho-, para-directing due to hyperconjugation and a weak inductive electron-donating effect. masterorganicchemistry.com

Influence of the Nitrile Group on Aromatic Reactivity and Selectivity

The nitrile (-C≡N) group is a powerful modulator of the aromatic system's electronic properties and, consequently, its reactivity in electrophilic aromatic substitution reactions.

The nitrile group is strongly electron-withdrawing due to two primary electronic effects:

Inductive Effect (-I): The nitrogen atom is significantly more electronegative than the carbon atom to which it is triple-bonded. This, along with the sp-hybridized carbon of the nitrile, creates a strong dipole moment, pulling electron density away from the aromatic ring through the sigma bond framework. organicchemistrytutor.com

Resonance Effect (-M or -R): The nitrile group can participate in resonance with the aromatic ring, withdrawing pi-electron density. The pi-electrons from the ring can be delocalized onto the nitrogen atom.

These combined effects decrease the electron density of the aromatic ring, making it less nucleophilic. As a result, this compound is significantly deactivated towards electrophilic aromatic substitution compared to benzene. Reactions typically require harsher conditions (e.g., higher temperatures, stronger catalysts) to proceed. uomustansiriyah.edu.iq

Table 2: Electronic Effects of Substituents

Substituent Inductive Effect Resonance Effect Overall Effect on Ring
-CN (Nitrile) Strongly Withdrawing (-I) Strongly Withdrawing (-M) Strong Deactivation
-Cl (Chloro) Strongly Withdrawing (-I) Weakly Donating (+M) Weak Deactivation
-CHBr₂ (Dibromomethyl) Withdrawing (-I) Weakly Donating (Hyperconjugation) Weak Deactivation

In electrophilic aromatic substitution, the existing substituents on the benzene ring direct the position of the incoming electrophile. The strongly deactivating nitrile group is a meta-director. youtube.com

This directing effect can be explained by examining the stability of the carbocation intermediates (arenium ions or σ-complexes) formed upon attack of the electrophile at the ortho, para, and meta positions.

Ortho and Para Attack: When the electrophile attacks at the ortho or para position relative to the nitrile group, one of the resonance structures of the resulting arenium ion places the positive charge on the carbon atom directly bonded to the electron-withdrawing nitrile group. This is a highly destabilized arrangement due to the proximity of two positive charges (the formal positive charge of the carbocation and the partial positive charge on the nitrile carbon).

Meta Attack: When the electrophile attacks at the meta position, the positive charge in the resulting arenium ion is never placed on the carbon atom directly attached to the nitrile group. While the ring is still deactivated, this intermediate is less destabilized than the intermediates for ortho and para attack.

Consequently, the activation energy for the formation of the meta intermediate is lower, and the meta-substituted product is the major isomer formed. youtube.com The chlorine atom is an ortho-, para-director, but since it is a weaker deactivator than the nitrile group, the directing effect of the nitrile group generally dominates the regioselectivity of the reaction.

Stereochemical and Regiochemical Control in Reactions of this compound

The stereochemical and regiochemical outcomes of reactions involving this compound are dictated by the interplay of electronic effects from the substituents on the benzene ring and the inherent reactivity of the benzylic dibromomethyl group. The presence of a chiral center at the benzylic carbon after substitution, and the orientation of incoming reagents with respect to the substituted benzene ring, are key considerations.

Stereochemical Control

Reactions at the benzylic position of this compound can proceed through various mechanisms, each with distinct stereochemical implications. The primary mechanisms to consider are nucleophilic substitution (SN1 and SN2) and free radical reactions.

SN2 Reactions: In a typical SN2 reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, a bromide ion) from the backside. This leads to an inversion of configuration at the stereocenter. If a single bromide is substituted in this compound by a nucleophile, and assuming the starting material is chiral, the product would be formed with the opposite stereochemistry. The rate of SN2 reactions can be influenced by steric hindrance around the benzylic carbon.

SN1 Reactions: The SN1 mechanism involves the formation of a planar carbocation intermediate. The stability of this intermediate is crucial. The benzylic carbocation formed from this compound would be stabilized by resonance with the benzene ring. However, the electron-withdrawing nature of the chloro and cyano groups would destabilize this carbocation, making the SN1 pathway less favorable compared to substrates with electron-donating groups. If an SN1 reaction were to occur, the nucleophile could attack the planar carbocation from either face, leading to a racemic or nearly racemic mixture of enantiomers.

Radical Reactions: Free radical bromination at the benzylic position is a common method for synthesizing such compounds. masterorganicchemistry.comchemistrysteps.com Subsequent reactions involving radical intermediates would also lead to racemization. The benzylic radical is planar and resonance-stabilized, allowing for the subsequent reaction (e.g., with a halogen) to occur from either side with roughly equal probability. chemistrysteps.com

The choice between these pathways is influenced by factors such as the nature of the nucleophile, the solvent polarity, and the reaction temperature. Strong, non-bulky nucleophiles and polar aprotic solvents favor the SN2 mechanism, while weak nucleophiles and polar protic solvents promote the SN1 pathway.

Regiochemical Control

Regiochemical control in the context of this compound primarily relates to two aspects: selective reaction at the benzylic position versus the aromatic ring, and, in the case of elimination reactions, the position of the newly formed double bond.

Benzylic versus Aromatic Substitution: The dibromomethyl group is highly activated towards nucleophilic substitution and radical reactions due to the stability of the resulting benzylic intermediates (carbocations or radicals). In contrast, the benzene ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the chloro and cyano groups. Nucleophilic aromatic substitution is also possible but typically requires harsh conditions or the presence of strong activating groups. Therefore, under most conditions, reactions will selectively occur at the dibromomethyl group.

Elimination Reactions: When treated with a strong base, this compound can undergo elimination reactions to form a double bond. The position of this double bond is a matter of regiochemistry. Elimination of one equivalent of HBr would lead to the formation of a vinyl bromide. The regioselectivity of this elimination (i.e., which proton is removed) would be influenced by the acidity of the benzylic proton and steric factors.

Kinetic and Thermodynamic Aspects of Transformations

The rates and equilibria of reactions involving this compound are governed by kinetic and thermodynamic principles. These aspects are influenced by the electronic properties of the substituents and the stability of reactants, intermediates, and products.

Kinetic Aspects

The kinetics of reactions involving the dibromomethyl group are largely determined by the activation energy of the rate-determining step.

Nucleophilic Substitution: The rates of both SN1 and SN2 reactions are influenced by the electronic nature of the aromatic ring.

In an SN1 reaction , the rate-determining step is the formation of the carbocation. The electron-withdrawing chloro and cyano groups would increase the activation energy for this step by destabilizing the developing positive charge, thus slowing down the reaction compared to unsubstituted benzyl (B1604629) bromide.

In an SN2 reaction , the transition state has a partial negative charge. The electron-withdrawing groups can stabilize this transition state, potentially accelerating the reaction. However, steric hindrance from the ortho-dibromomethyl group and the cyano group could also play a role in slowing the reaction.

Hydrolysis: The hydrolysis of benzylic halides is a common reaction. The rate of hydrolysis can be pH-dependent. Under neutral or acidic conditions, the reaction may proceed through an SN1 or SN2 mechanism. Under basic conditions, an elimination reaction can compete with substitution. The rate of hydrolysis of dibromomethylarenes is expected to be faster than that of monobromomethylarenes due to the presence of two leaving groups.

The following table provides a conceptual comparison of expected relative reaction rates for the hydrolysis of substituted benzyl bromides.

CompoundSubstituent EffectsExpected Relative Rate of Hydrolysis
Benzyl bromideReference1
4-Nitrobenzyl bromideStrong electron-withdrawingSlower (SN1), Faster (SN2)
4-Methoxybenzyl bromideStrong electron-donatingFaster (SN1)
This compound Electron-withdrawing (Cl, CN)Slower (SN1), Potentially faster (SN2)

This table is illustrative and based on general principles of physical organic chemistry. Actual rates would need to be determined experimentally.

Thermodynamic Aspects

The thermodynamics of reactions are determined by the change in Gibbs free energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS).

Bond Dissociation Enthalpy: The carbon-bromine bond in the dibromomethyl group is relatively weak, making its homolytic cleavage a thermodynamically feasible process, which is important for radical reactions. The bond dissociation enthalpy (BDE) of benzylic C-H bonds is lower than that of typical alkyl C-H bonds, explaining the selectivity of benzylic bromination. masterorganicchemistry.com The C-Br bond dissociation enthalpies in benzylic halides are generally similar to their alkyl counterparts. rsc.orgresearchgate.net

The following table presents typical bond dissociation enthalpies for related bonds to provide a thermodynamic context.

BondBond Dissociation Enthalpy (kJ/mol)
C-H (in toluene (B28343), benzylic)~375
C-Br (in ethyl bromide)~290
C-C (in ethane)~375

Data are approximate and serve for comparative purposes.

Applications of 4 Chloro 2 Dibromomethyl Benzonitrile As a Versatile Chemical Building Block

Diversification Strategies for Novel Benzonitrile (B105546) Derivatives

The strategic modification of 4-Chloro-2-(dibromomethyl)benzonitrile allows for the creation of a wide range of novel benzonitrile derivatives with varied structural complexities and potential applications.

The aromatic ring of this compound is amenable to substitution reactions, enabling the introduction of additional functional groups and the construction of intricate aromatic systems. While direct nucleophilic aromatic substitution of the chloro group can be challenging, it can be achieved under specific conditions with potent nucleophiles. More commonly, the chloro and dibromomethyl groups serve as handles for cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. This allows for the linkage of the benzonitrile core to other aromatic or aliphatic moieties, leading to the assembly of complex, multi-substituted aromatic structures. The precise control over reaction conditions allows for regioselective functionalization, further expanding the diversity of achievable architectures.

The nitrile group in this compound is a key functional group for the construction of various nitrogen-containing heterocyclic scaffolds. The triple bond of the nitrile can participate in cyclization reactions with a variety of reagents. For instance, reaction with dinucleophiles, such as hydrazines or diamines, can lead to the formation of fused heterocyclic systems like quinazolines or other related structures.

One common strategy involves the initial transformation of the dibromomethyl group, followed by intramolecular cyclization involving the nitrile. For example, the dibromomethyl group can be converted to an aldehyde, which can then undergo condensation with a suitable amine, followed by cyclization onto the nitrile to form a fused pyrimidine (B1678525) ring, characteristic of the quinazoline (B50416) scaffold. The versatility of the nitrile group allows for its participation in both nucleophilic and electrophilic additions, making it a valuable tool for heterocyclic synthesis. A notable application is in the synthesis of isoindolinones through reactions involving 2-acylbenzonitriles.

Starting MaterialReagent(s)Product TypeRef.
2-AcylbenzonitrilesAmines3,3-Disubstituted isoindolinones researchgate.net
2-FormylbenzonitrilesVarious Nucleophiles3-Monosubstituted isoindolinones researchgate.net
2-(1-Alkynyl)benzamidesn-BuLi, I2/IClIsoindolin-1-ones nih.gov

Role in the Construction of Advanced Organic Scaffolds

Beyond the synthesis of discrete molecules, this compound is instrumental in the construction of larger, more complex organic scaffolds, including precursors for important functional groups and as a component in macromolecular structures.

The dibromomethyl group of this compound is a synthetic equivalent of a formyl group (an aldehyde). Through hydrolysis, typically under basic conditions, the two bromine atoms can be replaced by oxygen, yielding the corresponding 4-chloro-2-formylbenzonitrile (B1632400). This transformation is significant as aromatic aldehydes are pivotal intermediates in a vast number of organic reactions, including the synthesis of pharmaceuticals and fine chemicals.

Furthermore, the resulting aldehyde can be readily oxidized to a carboxylic acid, affording 4-chloro-2-cyanobenzoic acid. This oxidation provides another layer of synthetic utility, as carboxylic acids are precursors to a wide range of other functional groups such as esters, amides, and acid chlorides. The ability to sequentially unmask the aldehyde and then the carboxylic acid functionality from the dibromomethyl group provides a powerful and controlled method for introducing these important moieties into a molecule.

Starting MaterialReactionProduct
This compoundHydrolysis4-Chloro-2-formylbenzonitrile
4-Chloro-2-formylbenzonitrileOxidation4-Chloro-2-cyanobenzoic acid

The bifunctional nature of this compound, with reactive sites at the dibromomethyl group and the chloro-substituted ring, makes it a suitable candidate for use as a bridging unit or linker in the synthesis of larger molecules and polymers. The dibromomethyl group can react with two nucleophilic centers, effectively linking them together. For example, it can react with two molecules of a phenol (B47542) or thiol to form a diether or dithioether bridge.

In the context of materials science, functionalized benzonitrile derivatives can serve as organic linkers in the construction of metal-organic frameworks (MOFs). researchgate.netnih.govrsc.orgresearchgate.net The nitrile and chloro functionalities can be further modified to introduce coordinating groups that can bind to metal centers, leading to the formation of porous, crystalline materials with applications in gas storage, separation, and catalysis. The rigid aromatic core of the benzonitrile provides structural integrity to the resulting framework.

Design and Synthesis of Analogous Compounds for Chemical Space Exploration

The concept of chemical space exploration involves the systematic generation of new molecules to discover novel properties and biological activities. mit.edunih.govyoutube.comresearchgate.net this compound is an excellent starting point for such explorations due to its multiple points of diversification.

By systematically varying the substituents on the aromatic ring, modifying the dibromomethyl group to other dihalomethyl or functionalized methyl groups, and transforming the nitrile into other functionalities, a vast library of analogous compounds can be synthesized. For example, the chlorine atom can be replaced with other halogens or with alkyl, alkoxy, or amino groups through various synthetic methodologies. Similarly, the bromine atoms in the dibromomethyl group can be substituted with other halogens or used in further chemical transformations.

This systematic approach allows for the fine-tuning of the molecule's steric and electronic properties, which is crucial in fields like drug discovery and materials science. The exploration of the chemical space around the this compound scaffold can lead to the identification of new compounds with optimized performance for specific applications.

Systematic Modification of the Aryl Ring and Dibromomethyl Group

This compound serves as a versatile scaffold in organic synthesis, offering multiple sites for systematic modification. Both the aryl ring and the dibromomethyl group can be chemically altered to generate a diverse library of analogues. These modifications are crucial for exploring the chemical space around the core structure and for developing compounds with tailored properties.

The dibromomethyl group is a key reactive handle on the molecule. One of the most common transformations is its conversion to an aldehyde functional group. This is typically achieved through hydrolysis, often facilitated by reagents such as silver nitrate (B79036) in aqueous acetone (B3395972) or by using strong acids. The resulting 4-chloro-2-formylbenzonitrile is a valuable intermediate for a wide range of subsequent reactions, including the synthesis of Schiff bases, heterocycles, and other carbonyl derivatives.

Another important reaction of the dibromomethyl group is its participation in nucleophilic substitution reactions. Although direct substitution of both bromine atoms can be challenging, stepwise substitution or elimination-addition pathways can be employed. For instance, reaction with certain nucleophiles can lead to the formation of monobrominated intermediates, which can be further functionalized. The gem-dibromide can also undergo reduction to a vinyl bromide, providing a precursor for cross-coupling reactions.

The aryl ring of this compound also presents opportunities for modification, primarily through nucleophilic aromatic substitution (SNAr) of the chlorine atom. The presence of the electron-withdrawing nitrile group at the para position and the dibromomethyl group at the ortho position activates the ring towards nucleophilic attack. This allows for the displacement of the chlorine atom by various nucleophiles, such as amines, alkoxides, and thiolates, to introduce a wide range of substituents at the 4-position. The reaction conditions for SNAr typically involve a strong nucleophile and may require elevated temperatures. The regioselectivity of this substitution is generally high, favoring displacement of the chlorine atom due to the activating effect of the nitrile group.

Furthermore, the nitrile group itself can be a site for chemical modification. For example, it can be hydrolyzed to a carboxylic acid or reduced to a primary amine, further expanding the diversity of accessible derivatives.

Below is an interactive data table summarizing potential modifications of this compound:

Starting MaterialReagents and ConditionsFunctional Group ModifiedProduct
This compoundAgNO₃, aqueous acetoneDibromomethyl4-Chloro-2-formylbenzonitrile
This compoundNaI, AcetoneDibromomethyl4-Chloro-2-(diiodomethyl)benzonitrile
This compoundR-NH₂, Base, HeatAryl Ring (Chlorine)4-(R-amino)-2-(dibromomethyl)benzonitrile
This compoundNaOR, HeatAryl Ring (Chlorine)4-(R-alkoxy)-2-(dibromomethyl)benzonitrile
This compoundH₂SO₄, H₂O, HeatNitrile4-Chloro-2-(dibromomethyl)benzoic acid
This compoundLiAlH₄, EtherNitrile(4-Chloro-2-(dibromomethyl)phenyl)methanamine

Structure-Reactivity Relationships in Analogue Series

The systematic modification of this compound allows for the investigation of structure-reactivity relationships (SRR) and quantitative structure-activity relationships (QSAR). By creating a series of analogues with varied substituents on the aryl ring and modifications to the dibromomethyl group, it is possible to correlate specific structural features with changes in chemical reactivity and biological activity.

The electronic nature of the substituents on the aryl ring significantly influences the reactivity of the entire molecule. For instance, in the context of nucleophilic aromatic substitution of the 4-chloro group, introducing additional electron-withdrawing groups onto the ring would be expected to increase the rate of substitution. Conversely, the introduction of electron-donating groups would likely decrease the reaction rate. The position of these substituents is also critical; groups that can stabilize the negative charge of the Meisenheimer intermediate through resonance, particularly those at the ortho and para positions relative to the leaving group, will have the most pronounced effect.

The reactivity of the dibromomethyl group is also influenced by the electronic environment of the aryl ring. For example, the ease of hydrolysis to the corresponding aldehyde can be affected by the substituents present on the ring. Electron-withdrawing groups can enhance the electrophilicity of the benzylic carbon, potentially facilitating nucleophilic attack by water or other nucleophiles.

In the context of biological activity, QSAR studies can be employed to develop mathematical models that relate the structural properties of a series of analogues to their observed biological effects. For a series of this compound analogues, descriptors such as hydrophobicity (logP), electronic parameters (Hammett constants), and steric parameters (Taft parameters) of the substituents can be correlated with their activity as, for example, enzyme inhibitors or receptor modulators.

For instance, a hypothetical QSAR study on a series of 4-substituted-2-(dibromomethyl)benzonitrile analogues as inhibitors of a specific enzyme might reveal the following relationships:

Hydrophobicity: A positive correlation might be observed between the hydrophobicity of the substituent at the 4-position and the inhibitory activity, suggesting that more lipophilic analogues are more potent.

Electronic Effects: A negative Hammett constant (σ) for the substituent might be correlated with higher activity, indicating that electron-donating groups at this position are favorable.

Steric Factors: A steric parameter might indicate that bulky substituents at the 4-position are detrimental to activity, suggesting a size constraint in the enzyme's binding pocket.

These relationships can be expressed in a linear regression equation of the form:

log(1/IC50) = c1logP + c2σ + c3*Es + constant

Where IC50 is the concentration required for 50% inhibition, and c1, c2, and c3 are the coefficients for the respective parameters.

The following interactive data table illustrates a hypothetical structure-activity relationship for a series of analogues where the 4-chloro group is replaced by other substituents.

AnalogueSubstituent (X) at C4logPHammett σIC50 (µM)
1-Cl2.80.2315.2
2-F2.30.0625.8
3-Br3.10.2312.5
4-CH₃2.9-0.178.7
5-OCH₃2.5-0.275.4
6-NO₂2.10.7845.1

Such studies are invaluable for understanding the molecular interactions that govern the activity of these compounds and for guiding the rational design of new, more potent, and selective analogues.

Advanced Spectroscopic and Analytical Characterization in Research of 4 Chloro 2 Dibromomethyl Benzonitrile and Its Derivatives

High-Resolution NMR Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment, connectivity, and spatial relationships of atoms within a molecule can be elucidated.

In the case of 4-Chloro-2-(dibromomethyl)benzonitrile, the ¹H NMR spectrum is expected to show a distinct singlet for the proton of the dibromomethyl (-CHBr₂) group. This peak would be significantly downfield due to the deshielding effect of the two bromine atoms. The three aromatic protons would exhibit a complex splitting pattern (likely a doublet, a singlet or narrow doublet, and another doublet) in the aromatic region of the spectrum.

The ¹³C NMR spectrum provides information on each unique carbon atom. The carbon of the nitrile group (-C≡N) is expected to appear around 118 ppm. The carbon of the dibromomethyl group would be found at a chemical shift influenced by the attached bromine atoms. The six aromatic carbons would give rise to distinct signals, their positions determined by the electronic effects of the chloro, dibromomethyl, and nitrile substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted Chemical Shift (ppm) Multiplicity (¹H NMR) Notes
-C HBr₂ ~7.0 - 7.5 Singlet (s) Downfield shift due to two Br atoms.
Aromatic-H ~7.5 - 8.0 Multiplet (m) Complex pattern due to 1,2,4-trisubstitution.
C HBr₂ ~30 - 40 Shift influenced by halogen substitution.
Aromatic-C ~110 - 140 Six distinct signals expected.

| C ≡N | ~115 - 120 | | Characteristic shift for nitrile carbons. |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For halogenated compounds, MS is particularly informative due to the characteristic isotopic distributions of chlorine and bromine. chemguide.co.uklibretexts.org

For this compound (C₈H₄Br₂ClN), the mass spectrum would display a distinctive molecular ion peak cluster. This is because chlorine has two stable isotopes (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%) and bromine also has two (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%). libretexts.orglibretexts.org This combination results in a series of peaks (M, M+2, M+4, M+6) with a predictable intensity ratio, which is a definitive signature for a compound containing one chlorine and two bromine atoms. The most intense peak in this cluster would not be the monoisotopic peak (M), but rather the M+2 or M+4 peak. youtube.com

Electron Ionization (EI) is a common technique that causes fragmentation of the molecule. The analysis of these fragments provides a molecular fingerprint that helps in structural confirmation. nih.gov The fragmentation of this compound would likely proceed through the loss of the halogen atoms or the entire dibromomethyl group.

Predicted Fragmentation Pathways:

Loss of a bromine radical: [M - Br]⁺

Loss of a chlorine radical: [M - Cl]⁺

Loss of HBr: [M - HBr]⁺

Alpha-cleavage: Loss of the entire -CHBr₂ group to give a 4-chlorobenzonitrile (B146240) cation.

Table 2: Predicted Isotopic Pattern and Key Fragments for this compound in MS

m/z (relative to M) Assignment Notes
M [C₈H₄³⁵Cl⁷⁹Br₂]⁺ Molecular ion (monoisotopic)
M+2 [C₈H₄³⁷Cl⁷⁹Br₂]⁺ / [C₈H₄³⁵Cl⁷⁹Br⁸¹Br]⁺ Isotopic peaks
M+4 [C₈H₄³⁷Cl⁷⁹Br⁸¹Br]⁺ / [C₈H₄³⁵Cl⁸¹Br₂]⁺ Isotopic peaks
M+6 [C₈H₄³⁷Cl⁸¹Br₂]⁺ Isotopic peak
M - Br [C₈H₄ClBr]⁺ Loss of a Bromine atom
M - Cl [C₈H₄Br₂]⁺ Loss of a Chlorine atom

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a molecule.

While the crystal structure of this compound has not been reported, the structure of the related compound 4-(chloromethyl)benzonitrile (B47464) has been determined. researchgate.net This compound crystallizes in the orthorhombic space group Pnma. researchgate.net The analysis of its structure provides a valuable model for predicting the solid-state conformation of the target molecule.

The introduction of the larger and more polarizable bromine atoms in the dibromomethyl group would be expected to significantly influence the crystal packing. Intermolecular interactions, such as halogen bonding (C-Br···N≡C or C-Br···Cl), could play a significant role in the crystal lattice. acs.org Studies on 4-halobenzonitriles have demonstrated the importance of cyano-halogen interactions in directing their crystal structures. acs.org Therefore, it is anticipated that the crystal structure of this compound would be heavily influenced by a network of these weak intermolecular forces, in addition to standard van der Waals interactions.

Table 3: Crystallographic Data for the Related Compound 4-(Chloromethyl)benzonitrile

Parameter Value
Chemical Formula C₈H₆ClN
Crystal System Orthorhombic
Space Group Pnma
a (Å) 20.3965(7)
b (Å) 7.8164(3)
c (Å) 4.5015(2)
V (ų) 717.66(5)
Z 4

Data sourced from Miao & Li (2022). researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. amazonaws.com These two methods are complementary; IR spectroscopy is sensitive to changes in the dipole moment, while Raman spectroscopy detects changes in polarizability during a vibration. s-a-s.org

For this compound, the most characteristic vibration is the stretching of the nitrile group (C≡N), which gives rise to a strong, sharp band in the IR spectrum and a distinct band in the Raman spectrum, typically in the 2220-2240 cm⁻¹ region. ijtsrd.comfrontiersin.org The presence of the dibromomethyl group, in place of a methyl group as in 4-chloro-2-methylbenzonitrile (B1345701), would alter the fingerprint region of the spectrum (below 1500 cm⁻¹). ijtsrd.comslideshare.net

Key expected vibrational modes include:

C≡N stretch: A sharp, intense band around 2230 cm⁻¹.

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

Aliphatic C-H stretch: A band from the -CHBr₂ group, expected around 2900-3000 cm⁻¹.

Aromatic C=C stretches: A series of bands in the 1400-1600 cm⁻¹ region.

C-Cl stretch: A strong band in the fingerprint region, typically 600-800 cm⁻¹. ias.ac.in

C-Br stretches: Bands at lower frequencies, generally in the 500-650 cm⁻¹ range.

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 3100 - 3000 Medium-Weak
Aliphatic C-H Stretch 3000 - 2900 3000 - 2900 Weak
C≡N Stretch ~2230 ~2230 Strong (IR), Medium (Raman)
Aromatic C=C Stretch 1600, 1475, 1400 1600, 1475, 1400 Medium-Strong
C-Cl Stretch 800 - 600 800 - 600 Strong

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, thereby allowing for the assessment of a compound's purity and the monitoring of a chemical reaction's progress. cdc.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for this purpose. chromatographyonline.comrsc.org

For a compound like this compound, which is a relatively non-volatile organic molecule, both HPLC and GC would be suitable techniques. The choice of method may depend on the sample matrix and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be the most conventional approach. strem.com This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection would most likely be performed using a UV detector, as the aromatic ring of the molecule will absorb strongly in the UV region. This method would be effective for determining the purity of the final product and for monitoring the disappearance of starting materials during synthesis.

Gas Chromatography (GC): GC is well-suited for the analysis of halogenated organic compounds. chromatographyonline.comnih.gov A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5 or DB-17) would be appropriate. Given the presence of multiple electronegative halogen atoms, an Electron Capture Detector (ECD) would provide high sensitivity. Alternatively, coupling the GC to a Mass Spectrometer (GC-MS) would offer both high sensitivity and definitive identification of the compound and any impurities or byproducts based on their mass spectra. nih.gov GC-MS is particularly useful for monitoring reactions, such as the radical bromination of 4-chloro-2-methylbenzonitrile, to identify intermediates and final products.

Table 5: Suggested Chromatographic Conditions for the Analysis of this compound

Technique Parameter Suggested Condition
HPLC Stationary Phase C18 (Octadecylsilane)
Mobile Phase Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water
Detector UV-Vis (e.g., at 254 nm)
GC Stationary Phase 5% Phenyl-methylpolysiloxane (e.g., DB-5)
Carrier Gas Helium or Nitrogen
Detector Electron Capture Detector (ECD) or Mass Spectrometer (MS)

Computational and Theoretical Studies on 4 Chloro 2 Dibromomethyl Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering insights that complement experimental findings. These methods are used to determine the electronic distribution and energy levels within a molecule, which are key determinants of its stability and reactivity.

Density Functional Theory (DFT) has become a primary method for computational chemistry due to its balance of accuracy and computational efficiency. researchgate.net DFT calculations can predict a wide range of molecular properties by solving the Schrödinger equation based on the electron density rather than the complex many-electron wavefunction. For 4-Chloro-2-(dibromomethyl)benzonitrile, DFT would be employed to determine its equilibrium geometry, vibrational frequencies, and various electronic properties.

The first step in a DFT study is geometry optimization, which locates the minimum energy structure of the molecule. This process yields precise information on bond lengths, bond angles, and dihedral angles. For instance, calculations on similar benzonitrile (B105546) molecules have shown excellent agreement between DFT-calculated geometries and experimental data. aps.org The optimized structure provides the foundation for all further property calculations. Key structural parameters that would be determined for this compound include the lengths of the C-Cl, C-Br, and C≡N bonds, as well as the geometry of the benzene (B151609) ring and the orientation of the substituents.

Below is an illustrative table of molecular properties for this compound that could be obtained from a typical DFT calculation (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set).

ParameterCalculated Value (Illustrative)Description
Optimized Energy-5420.123 HartreeThe total electronic energy at the optimized geometry.
Dipole Moment2.15 DebyeIndicates the net molecular polarity arising from charge distribution.
C-Cl Bond Length1.745 ÅThe distance between the Carbon and Chlorine atoms on the ring.
C-Br Bond Length1.950 ÅThe average distance between the Carbon and Bromine atoms in the CHBr₂ group.
C≡N Bond Length1.155 ÅThe length of the triple bond in the nitrile group. researchgate.net
Br-C-Br Bond Angle111.5°The angle within the dibromomethyl group. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

The energy of the HOMO (EHOMO) is related to the ionization potential, and a higher EHOMO value suggests a greater tendency to donate electrons. Conversely, the energy of the LUMO (ELUMO) is related to the electron affinity, with a lower ELUMO value indicating a greater ability to accept electrons. nih.gov The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. oup.com

For this compound, the electron-withdrawing nature of the nitrile and chloro groups is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzene. The dibromomethyl group also contributes to this effect. FMO analysis would reveal the distribution of these orbitals across the molecule, identifying the most probable sites for nucleophilic and electrophilic attack. The LUMO is likely to be distributed over the aromatic ring and the nitrile group, indicating these as potential sites for nucleophilic attack. The HOMO would likely be located on the aromatic ring and potentially the bromine atoms, suggesting sites that could interact with electrophiles.

Quantum chemical descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), chemical potential (μ), hardness (η), and softness (S), can further quantify reactivity.

Quantum Chemical DescriptorFormulaCalculated Value (Illustrative)Significance
EHOMO--7.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO--1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)ELUMO - EHOMO6.3 eVIndicates chemical reactivity and kinetic stability. A larger gap implies higher stability.
Electronegativity (χ)-(EHOMO + ELUMO)/24.35 eVMeasures the ability of the molecule to attract electrons.
Chemical Hardness (η)(ELUMO - EHOMO)/23.15 eVMeasures resistance to change in electron distribution.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the static electronic properties of a single molecule, molecular modeling and dynamics simulations can explore the conformational landscape and the energetic pathways of chemical reactions.

Conformational analysis is essential for molecules with rotatable single bonds, as their three-dimensional shape can significantly influence their reactivity. In this compound, the primary source of conformational flexibility is the rotation around the C(aryl)-C(alkyl) bond of the dibromomethyl group.

Computational methods can be used to perform a potential energy surface (PES) scan by systematically rotating this bond and calculating the energy at each step. This scan would identify the lowest-energy conformers (global and local minima) and the rotational energy barriers between them. The stability of different conformers is governed by a combination of steric and stereoelectronic effects.

Steric Effects: The bulky bromine atoms of the dibromomethyl group will experience steric hindrance with the adjacent chloro and nitrile substituents on the benzene ring. The most stable conformation will likely minimize these repulsive interactions.

Stereoelectronic Effects: These arise from interactions between orbitals. For example, hyperconjugation between the C-H or C-Br σ orbitals of the dibromomethyl group and the π* orbitals of the benzene ring could stabilize certain conformations.

Understanding the preferred conformation is crucial, as it dictates which reactive pathways are sterically accessible and electronically favored.

To understand how a chemical reaction occurs, it is necessary to identify the transition state (TS)—the highest energy point along the reaction coordinate. mit.edu The structure of the transition state is fleeting and generally impossible to observe experimentally, but it can be located and characterized using computational methods. mit.edu

For this compound, a relevant reaction to study would be a nucleophilic substitution at the benzylic carbon of the dibromomethyl group. Transition state modeling could be used to validate a proposed SN1 or SN2 mechanism. The process involves:

Locating the TS: Algorithms are used to find the saddle point on the potential energy surface that connects the reactants and products.

Verifying the TS: A true transition state must have exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking of the C-Br bond and the formation of the C-Nucleophile bond).

Calculating Activation Energy: The energy difference between the reactants and the transition state gives the activation energy (Ea) of the reaction, a key factor determining the reaction rate.

By comparing the activation energies for different possible pathways, chemists can predict which mechanism is more favorable under given conditions. acs.org

Quantitative Structure-Activity Relationships (QSAR) Methodologies for Analogs (focused on chemical properties/reactivity)

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical model correlating the chemical structure of a series of compounds with a specific property, such as chemical reactivity. nih.gov While often used for biological activity, QSAR can also be applied to predict physical or chemical properties.

For a series of analogs of this compound, a QSAR model could be developed to predict a specific reactivity parameter, such as the rate constant for a particular reaction. The process involves:

Data Set: A series of benzonitrile analogs with varying substituents would be synthesized or selected.

Descriptor Calculation: For each analog, a set of numerical parameters, or "descriptors," are calculated. These can include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges. oup.com

Steric Descriptors: Molecular volume, surface area, specific substituent parameters (e.g., Taft or Charton steric parameters).

Topological Descriptors: Indices that describe molecular branching and connectivity.

Hydrophobic Descriptors: Such as the octanol-water partition coefficient (LogP).

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build an equation that links the descriptors to the observed reactivity.

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

A successful QSAR model can provide insights into the structural features that govern reactivity and can be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired chemical characteristics. nih.gov

Future Research Directions and Unaddressed Challenges in 4 Chloro 2 Dibromomethyl Benzonitrile Chemistry

Development of Novel Catalytic Methods for Enhanced Selectivity and Yield

The synthesis of 4-Chloro-2-(dibromomethyl)benzonitrile and related structures typically relies on classical free-radical bromination of the corresponding methylarene, which can suffer from a lack of selectivity, the use of hazardous reagents like elemental bromine, and harsh reaction conditions. Future research should focus on developing more sophisticated and sustainable catalytic methods.

Promising avenues include the application of photoredox catalysis, which uses visible light to generate bromine radicals under mild conditions, offering superior control over the degree of bromination. researchgate.net Furthermore, transition-metal-catalyzed C–H activation represents a powerful strategy for the direct and selective functionalization of the methyl group. researchgate.netacs.org The development of catalysts, perhaps based on rhodium or palladium, that can selectively direct both bromination and cyanation would constitute a significant advance. acs.org N-Heterocyclic carbenes (NHCs) have also emerged as potent organocatalysts for the synthesis of complex benzonitriles and could be explored in this context. nih.gov

MethodTypical ReagentsPotential AdvantagesKey Research Challenge
Traditional Radical BrominationN-Bromosuccinimide (NBS), AIBN/UV lightEstablished methodologyPoor selectivity (mono-, di-, tri-bromination), harsh conditions
Photoredox CatalysisOrganic photocatalyst, mild Br source, visible lightHigh selectivity, mild conditions, sustainableCatalyst design for substrate specificity
Transition-Metal C-H ActivationPd, Rh, or Ni catalyst, oxidantHigh regioselectivity, functional group toleranceDevelopment of directing groups and catalyst efficiency
OrganocatalysisN-Heterocyclic Carbene (NHC) catalystMetal-free, novel reaction pathwaysExploring catalyst scope for benzylic functionalization

Exploration of Previously Undiscovered Reactivity Modes

The synthetic utility of this compound is currently predicated on the known reactivity of its individual functional groups. A significant challenge lies in uncovering novel transformations that leverage the unique electronic and steric environment of the molecule.

The dibromomethyl group is a well-known precursor to an aldehyde via hydrolysis. However, its potential in other transformations is underdeveloped. researchgate.net Research could explore its use in generating carbenes or in Barbier-type reactions for direct C-C bond formation. Furthermore, the interplay between the ortho-disposed nitrile and dibromomethyl groups could enable novel tandem or cascade reactions. For instance, an initial transformation of the dibromomethyl group could trigger a subsequent intramolecular cyclization involving the nitrile, leading to complex heterocyclic scaffolds like isoquinolines or phthalazines. The nitrile group itself, often seen as a stable functional handle, can participate in cycloaddition reactions, a reactivity mode that could be modulated by the adjacent substituents. mdpi.comacs.org

Functional GroupKnown ReactionPotential Undiscovered ReactionResulting Structure
Dibromomethyl (-CHBr₂)Hydrolysis to aldehyde (-CHO)Reductive coupling / cyclizationStilbenes, Naphthalenes researchgate.net
Nitrile (-CN)Hydrolysis to carboxylic acid[3+2] Cycloaddition with azidesTetrazole-substituted aromatics
Aromatic RingElectrophilic Aromatic Substitution orgosolver.comDirected ortho-metalationPolysubstituted aromatic rings
Tandem ReactivityN/AIntramolecular cyclization post-hydrolysisSubstituted isoquinolinones

Integration into Complex Multicomponent Reaction Systems

Multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity from simple starting materials in a single step. nih.gov this compound is an ideal candidate for integration into MCRs due to its multiple reactive sites, but this potential remains untapped.

A primary future direction would involve the in situ generation of 4-chloro-2-formylbenzonitrile (B1632400) from the dibromomethyl group. This aldehyde could then serve as the carbonyl component in well-established MCRs such as the Ugi, Passerini, or Hantzsch reactions. nih.gov This strategy would provide rapid access to diverse libraries of peptidomimetics or dihydropyridine (B1217469) derivatives, which are privileged structures in medicinal chemistry. Alternatively, novel MCRs could be designed where the nitrile group itself acts as a reactive component, or where the dibromomethyl group engages in radical-mediated MCR pathways.

MCR TypeRole of Target CompoundOther ComponentsPotential Product Class
Ugi ReactionAldehyde (via in situ hydrolysis)Amine, Isocyanide, Carboxylic Acidα-Acylamino amides
Passerini ReactionAldehyde (via in situ hydrolysis)Isocyanide, Carboxylic Acidα-Acyloxy amides
Hantzsch ReactionAldehyde (via in situ hydrolysis)β-Ketoester (x2), AmmoniaDihydropyridines
Novel Thiazole SynthesisDibromomethyl precursorThioamide, BaseSubstituted Thiazoles researchgate.net

Advancements in Scalable Synthetic Processes

For any chemical building block to be widely adopted, its synthesis must be amenable to large-scale production safely and economically. The traditional synthesis of this compound likely involves batch processes with hazardous solvents (e.g., carbon tetrachloride) and reagents, posing significant challenges for industrial scale-up. prepchem.com

A crucial area for future research is the development of a continuous-flow process for the benzylic bromination step. researchgate.net Flow chemistry offers enhanced safety, precise control over reaction parameters (temperature, residence time), and higher throughput compared to batch reactors. researchgate.net This approach minimizes the accumulation of hazardous intermediates and allows for safer handling of reagents like bromine. Additionally, research into replacing traditional solvents with greener alternatives and developing recyclable catalysts or solid-supported reagents would significantly improve the sustainability and cost-effectiveness of the synthesis. nih.govorganic-chemistry.org

ParameterTraditional Batch ProcessProposed Continuous-Flow Process
Mode Batch ReactorMicroreactor / Flow Reactor researchgate.net
Solvent Carbon Tetrachloride / ChloroformAcetonitrile (B52724) / Ethyl Acetate researchgate.net
Safety Risk of thermal runaway, hazardous reagentsImproved heat transfer, small reaction volume, enhanced safety
Throughput Limited by reactor sizeScalable by extending operation time (Numbering Up)
Waste High volume of hazardous solvent wasteReduced solvent usage, potential for catalyst recycling

Computational Design of Functionalized Derivatives with Tailored Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and guiding synthetic efforts. nih.gov Applying these methods to this compound can accelerate the discovery of new reactions and the design of derivatives with specific, tailored reactivity.

Future computational studies should focus on several key areas. First, calculating the bond dissociation energies and mapping the electrostatic potential can provide insights into the relative reactivity of the C-Br bonds versus other sites on the molecule. nih.gov Second, modeling transition states for potential novel reactions can help determine their feasibility before attempting them in the lab. mdpi.comresearchgate.net Finally, a significant unaddressed challenge is the in silico design of new derivatives. By computationally screening various substituents on the aromatic ring, it would be possible to predict how these modifications would tune the electronic properties and reactivity of the nitrile and dibromomethyl groups, thus designing bespoke building blocks for specific synthetic targets.

Derivative Substituent (at C5)Hypothetical EffectPredicted Change in C-Br BDE (kcal/mol)Predicted Change in Nitrile LUMO Energy (eV)Potential Application
-H (Parent)Baseline00General Purpose
-NO₂ (Electron Withdrawing)Activates ring to nucleophiles+2.5-0.4Enhanced reactivity in NAS reactions
-OCH₃ (Electron Donating)Activates ring to electrophiles-1.5+0.2Facilitated electrophilic substitution
-CF₃ (Electron Withdrawing)Increases C-Br bond strength+3.0-0.3Selective reaction at other sites

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-2-(dibromomethyl)benzonitrile, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with bromination of 2-(bromomethyl)benzonitrile using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C to introduce the second bromine atom .
  • Step 2 : Optimize solvent choice (e.g., DMF or THF) and catalyst (e.g., Lewis acids) to enhance selectivity for the dibromomethyl group. Elevated temperatures (50–60°C) may accelerate reaction kinetics but risk side reactions like nitrile hydrolysis .
  • Industrial Scale : Continuous flow reactors improve scalability and yield consistency by maintaining precise temperature and mixing conditions .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substitution patterns (e.g., chloro at C4, dibromomethyl at C2) and aromatic ring geometry .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C8_8H4_4Br2_2ClN) and detects impurities like unreacted intermediates .
  • X-ray Crystallography : Resolve crystal structure to validate bond lengths and angles, particularly for halogen-rich regions .

Q. What stability considerations are critical for handling and storing this compound?

  • Key Factors :

  • Light Sensitivity : Store in amber vials to prevent photolytic decomposition of the dibromomethyl group .
  • Moisture Avoidance : Use anhydrous solvents (e.g., dried DCM) during synthesis to prevent hydrolysis of the nitrile group to carboxylic acid .

Advanced Research Questions

Q. How does the dibromomethyl group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Mechanistic Insights :

  • The dibromomethyl group acts as a steric and electronic modifier. Bromine atoms increase electrophilicity at the benzylic position, enabling nucleophilic substitutions (e.g., with amines or thiols) .
  • Catalytic Systems : Use Pd(PPh3_3)4_4 with K2_2CO3_3 in DMF at 80°C for Suzuki couplings. The dibromomethyl group may require longer reaction times (12–24 h) due to steric hindrance .

Q. How can contradictory data on reaction yields (e.g., alkylation vs. acylation) be resolved?

  • Troubleshooting Framework :

  • Variable Control : Compare solvent polarity (e.g., DMF vs. THF) and base strength (e.g., K2_2CO3_3 vs. Et3_3N) for alkylation (82% yield in DMF) vs. acylation (68% yield in pyridine) .
  • Competitive Pathways : Use kinetic studies (e.g., in situ IR) to monitor intermediates and identify side reactions (e.g., nitrile oxidation under strong oxidizing conditions) .

Q. What strategies are effective for designing derivatives with enhanced bioactivity (e.g., antiviral)?

  • Rational Design :

  • Substituent Effects : Replace chloro with electron-withdrawing groups (e.g., NO2_2) to modulate electron density and enhance binding to viral proteases .
  • Bioisosteres : Replace the dibromomethyl group with trifluoromethyl to improve metabolic stability while retaining antiviral potency (e.g., EC50_{50} = 0.9 µM for related compounds) .

Q. How do computational methods (e.g., MD simulations) predict solvent interactions and surface adsorption?

  • Computational Workflow :

  • Molecular Dynamics (MD) : Simulate benzonitrile derivatives in bulk solvents (e.g., water/benzonitrile mixtures) to study dipole-dipole interactions and surface orientation .
  • DFT Calculations : Optimize transition states for bromination reactions to identify rate-limiting steps and guide catalyst selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(dibromomethyl)benzonitrile
Reactant of Route 2
4-Chloro-2-(dibromomethyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.